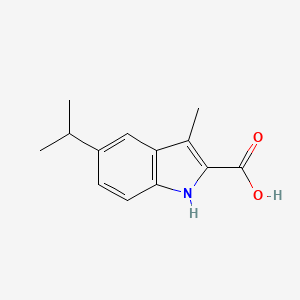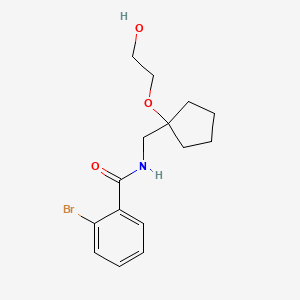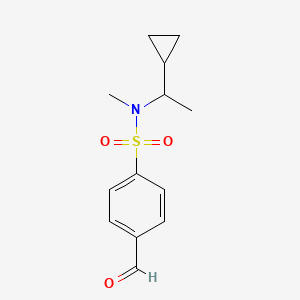![molecular formula C15H12N2S3 B2823637 2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 478067-58-2](/img/structure/B2823637.png)
2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of both sulfur and nitrogen atoms within its fused ring structure, which imparts unique chemical and biological properties. Thienopyrimidines have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced via nucleophilic substitution reactions using allyl halides and thiol derivatives.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through similar nucleophilic substitution reactions using phenyl halides and thiol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the allylsulfanyl and phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the oxidation state of the sulfur atoms.
Substitution: The allylsulfanyl and phenylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, aryl halides, and thiol derivatives are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study enzyme mechanisms and interactions.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and thereby disrupting the mitotic spindle formation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the thienopyrimidine ring.
Heterocyclic fused pyrimidines: Compounds with similar fused ring structures but different heteroatoms or substituents.
Uniqueness
2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine is unique due to the presence of both allylsulfanyl and phenylsulfanyl groups, which impart distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and overcome multidrug resistance in cancer cells sets it apart from other thienopyrimidine derivatives .
Properties
IUPAC Name |
4-phenylsulfanyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S3/c1-2-9-19-15-16-12-8-10-18-13(12)14(17-15)20-11-6-4-3-5-7-11/h2-8,10H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHHOJJTECZQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2823559.png)


![cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2823567.png)
![2-(2-fluorophenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2823569.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2823572.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2823574.png)


